(1-methyl-3-phenylpropyl)[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]amine
Overview
Description
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring. These compounds are known for their diverse range of biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be quite complex, depending on the substituents attached to the triazole ring. The structure of the specific compound you mentioned would include a 1,2,4-triazole ring attached to a propyl group and a complex amine group .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely, depending on their specific structure. For example, 1-Methyl-3-phenylpropylamine, a related compound, is a liquid with a refractive index of 1.514, a boiling point of 228-232 °C, and a density of 0.922 g/mL at 25 °C .Scientific Research Applications
Pharmacological Studies
- A series of Mannich bases containing similar triazole derivatives were synthesized and screened for anti-inflammatory, analgesic, antibacterial, and antifungal activities. Some derivatives demonstrated promising anti-inflammatory and analgesic properties (Sujith et al., 2009).
Coordination Chemistry and Material Science
- Nickel(II) complexes with triazole ligands were synthesized and characterized, revealing their potential in creating materials with specific magnetic and optical properties (Schweinfurth et al., 2013).
- Bipolar molecules containing triphenylamine and benzimidazole moieties, similar in functional group complexity to the given compound, were developed for use in organic light-emitting diodes (OLEDs), demonstrating the material's applicability in electronic devices (Ge et al., 2008).
Antimicrobial and Cytotoxic Activity
- New 1,2,4-triazole derivatives were synthesized and showed significant antimicrobial activities, highlighting the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2010).
Catalysis and Synthetic Applications
- Ruthenium-catalyzed [3+2]-cycloadditions involving azides and internal alkynes, similar to reactions that might involve the compound , have been studied for their scope and regioselectivity, providing insights into the synthesis of diverse triazole-containing structures (Majireck & Weinreb, 2006).
Organic Electronics
- Pyrenyl-based triarylamines, structurally related to the compound due to their aromatic and nitrogen-containing frameworks, were synthesized and their optical, electrochemical, and electroluminescence properties studied. These materials demonstrate potential applications in organic electronics (Zhang et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-phenyl-N-[(4-propyl-1,2,4-triazol-3-yl)methyl]butan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4/c1-3-11-20-13-18-19-16(20)12-17-14(2)9-10-15-7-5-4-6-8-15/h4-8,13-14,17H,3,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVSUPXHZLNDTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NN=C1CNC(C)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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